Cas no 2168073-18-3 (2-(piperidin-3-yl)piperidine-4-carboxylic acid)
2-(piperidin-3-yl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(piperidin-3-yl)piperidine-4-carboxylic acid
- EN300-1477544
- 2168073-18-3
-
- Inchi: 1S/C11H20N2O2/c14-11(15)8-3-5-13-10(6-8)9-2-1-4-12-7-9/h8-10,12-13H,1-7H2,(H,14,15)
- InChI Key: MDMKKCFKNWWYRK-UHFFFAOYSA-N
- SMILES: OC(C1CCNC(C1)C1CNCCC1)=O
Computed Properties
- Exact Mass: 212.152477885g/mol
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 61.4Ų
2-(piperidin-3-yl)piperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477544-1.0g |
2-(piperidin-3-yl)piperidine-4-carboxylic acid |
2168073-18-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1477544-50mg |
2-(piperidin-3-yl)piperidine-4-carboxylic acid |
2168073-18-3 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477544-100mg |
2-(piperidin-3-yl)piperidine-4-carboxylic acid |
2168073-18-3 | 100mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1477544-250mg |
2-(piperidin-3-yl)piperidine-4-carboxylic acid |
2168073-18-3 | 250mg |
$1117.0 | 2023-09-28 | ||
| Enamine | EN300-1477544-500mg |
2-(piperidin-3-yl)piperidine-4-carboxylic acid |
2168073-18-3 | 500mg |
$1165.0 | 2023-09-28 | ||
| Enamine | EN300-1477544-1000mg |
2-(piperidin-3-yl)piperidine-4-carboxylic acid |
2168073-18-3 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-1477544-2500mg |
2-(piperidin-3-yl)piperidine-4-carboxylic acid |
2168073-18-3 | 2500mg |
$2379.0 | 2023-09-28 | ||
| Enamine | EN300-1477544-5000mg |
2-(piperidin-3-yl)piperidine-4-carboxylic acid |
2168073-18-3 | 5000mg |
$3520.0 | 2023-09-28 | ||
| Enamine | EN300-1477544-10000mg |
2-(piperidin-3-yl)piperidine-4-carboxylic acid |
2168073-18-3 | 10000mg |
$5221.0 | 2023-09-28 |
2-(piperidin-3-yl)piperidine-4-carboxylic acid Related Literature
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-(piperidin-3-yl)piperidine-4-carboxylic acid
Comprehensive Overview of 2-(piperidin-3-yl)piperidine-4-carboxylic acid (CAS No. 2168073-18-3)
2-(piperidin-3-yl)piperidine-4-carboxylic acid (CAS No. 2168073-18-3) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This bicyclic piperidine derivative features a piperidine-4-carboxylic acid core linked to a piperidin-3-yl moiety, creating a versatile scaffold for drug discovery. The compound's dual piperidine rings and carboxylic acid functionality make it particularly valuable for modulating biological targets, especially in neurological and metabolic disorders.
Recent studies highlight the growing demand for piperidine-based building blocks in medicinal chemistry, with CAS 2168073-18-3 emerging as a key intermediate. Researchers are exploring its potential as a GPCR modulator and enzyme inhibitor, aligning with current trends in precision medicine. The compound's chiral centers and hydrogen-bonding capacity enable selective interactions with biological macromolecules, addressing the pharmaceutical industry's need for highly selective ligands.
The synthesis of 2-(piperidin-3-yl)piperidine-4-carboxylic acid typically involves multi-step organic transformations, including reductive amination and protecting group strategies. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for preclinical studies. Stability studies under various pH conditions demonstrate its suitability for formulation development, a critical factor for bioavailability optimization.
From a commercial perspective, CAS 2168073-18-3 has seen increased procurement by contract research organizations (CROs) and academic laboratories. Market analysis reveals growing interest in fused piperidine derivatives for CNS drug development, particularly for targets like dopamine receptors and sigma-1 proteins. The compound's logP value and polar surface area suggest favorable blood-brain barrier penetration, making it relevant for neurodegenerative disease research.
Quality control protocols for 2-(piperidin-3-yl)piperidine-4-carboxylic acid emphasize residual solvent analysis and chiral purity verification. Advanced purification techniques such as preparative SFC (Supercritical Fluid Chromatography) are employed to isolate enantiomerically pure material. These rigorous standards address the pharmaceutical industry's focus on quality by design (QbD) principles in API development.
Emerging applications include its use as a molecular probe in chemical biology studies investigating protein-protein interactions. The compound's conformational flexibility allows for induced-fit binding with various enzymatic pockets, a property leveraged in fragment-based drug discovery. Recent patent filings indicate its incorporation into PROTAC molecules (Proteolysis Targeting Chimeras), showcasing its utility in targeted protein degradation strategies.
Environmental and safety assessments of CAS 2168073-18-3 confirm compliance with REACH regulations and ICH guidelines. The compound's biodegradability profile and low ecotoxicity make it suitable for sustainable pharmaceutical manufacturing. These attributes align with the industry's shift toward green chemistry practices and environmentally benign processes.
Future research directions may explore the compound's potential in allosteric modulation and polypharmacology approaches. Computational modeling suggests interesting binding pose variations with different protein targets, opening possibilities for multi-target drug design. The scientific community continues to investigate structure-activity relationships (SAR) of this scaffold to optimize pharmacokinetic properties and target engagement.
For researchers sourcing 2-(piperidin-3-yl)piperidine-4-carboxylic acid, critical considerations include supplier reliability, batch-to-batch consistency, and technical documentation quality. The compound's pricing reflects the complexity of its synthesis and purification, with current market rates varying based on scale requirements and enantiomeric excess specifications.
In conclusion, CAS 2168073-18-3 represents an important pharmacophore template with broad applicability in modern drug discovery. Its unique structural features continue to inspire innovative therapeutic strategies, particularly in challenging disease areas requiring brain-penetrant molecules and selective receptor modulators. As research progresses, this compound will likely maintain its status as a valuable tool for medicinal chemists worldwide.
2168073-18-3 (2-(piperidin-3-yl)piperidine-4-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)